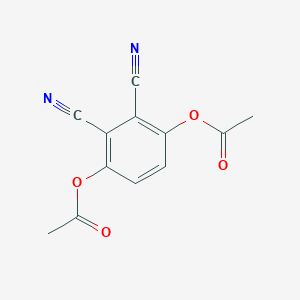

1,4-二乙酰氧基-2,3-二氰基苯

概述

描述

1,4-Diacetoxy-2,3-dicyanobenzene is a chemical compound known for its use as a cell-permeable fluorescent probe. It is particularly valuable in scientific research for monitoring intracellular pH levels. The compound crosses cell membranes and is cleaved by cytosolic esterases to form the fluorescent pH indicator 2,3-dicyano-hydroquinone .

科学研究应用

1,4-Diacetoxy-2,3-dicyanobenzene is widely used in scientific research, particularly in the following areas:

Chemistry: As a fluorescent probe for monitoring pH changes in chemical reactions.

Biology: Used in cell biology to study intracellular pH dynamics.

Industry: Utilized in the development of pH-sensitive materials and sensors .

作用机制

Target of Action

The primary target of 1,4-Diacetoxy-2,3-dicyanobenzene is cytosolic esterases . These enzymes are found in the cytoplasm of cells and play a crucial role in the hydrolysis of esters into an acid and alcohol .

Mode of Action

1,4-Diacetoxy-2,3-dicyanobenzene is a cell-permeable fluorescent probe . It crosses the cell membrane and is cleaved by cytosolic esterases to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This transformation allows the compound to be used as a monitor for intracellular pH .

Biochemical Pathways

The compound’s interaction with cytosolic esterases leads to the formation of 2,3-dicyano-hydroquinone (DCH), a fluorescent pH indicator . This process allows the monitoring of intracellular pH, providing insights into the biochemical pathways related to pH regulation within the cell .

Pharmacokinetics

It is known that the compound can rapidly cross cell membranes , suggesting it has good cell permeability. Its transformation into DCH by cytosolic esterases indicates that it undergoes metabolism within the cell .

Result of Action

The cleavage of 1,4-Diacetoxy-2,3-dicyanobenzene by cytosolic esterases results in the formation of the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This allows the monitoring of intracellular pH, providing valuable information about the cellular environment .

Action Environment

The action of 1,4-Diacetoxy-2,3-dicyanobenzene is influenced by the presence of cytosolic esterases and the ability of the compound to cross cell membranes . Environmental factors that could potentially influence the action of the compound include the concentration of esterases in the cell and the integrity of the cell membrane.

生化分析

Biochemical Properties

1,4-Diacetoxy-2,3-dicyanobenzene interacts with cytosolic esterases . It crosses cell membranes and is cleaved by these enzymes to form the fluorescent pH indicator 2,3-dicyano-hydroquinone . This interaction allows the compound to be used as a probe for monitoring intracellular pH .

Cellular Effects

The primary cellular effect of 1,4-Diacetoxy-2,3-dicyanobenzene is its ability to monitor intracellular pH . By interacting with cytosolic esterases and forming a fluorescent pH indicator, it can provide valuable information about the pH inside cells .

Molecular Mechanism

The molecular mechanism of 1,4-Diacetoxy-2,3-dicyanobenzene involves its transformation into a fluorescent pH indicator . After crossing the cell membrane, it is cleaved by cytosolic esterases to form 2,3-dicyano-hydroquinone . This compound is fluorescent and can be excited at UV wavelengths, allowing it to be used as a pH indicator .

Metabolic Pathways

It is known to interact with cytosolic esterases

Transport and Distribution

1,4-Diacetoxy-2,3-dicyanobenzene is known to cross cell membranes

准备方法

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2,3-dicyanobenzene can be synthesized through the acetylation of 2,3-dicyano-1,4-hydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroquinone .

Industrial Production Methods

While specific industrial production methods for 1,4-Diacetoxy-2,3-dicyanobenzene are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

1,4-Diacetoxy-2,3-dicyanobenzene undergoes several types of chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield 2,3-dicyano-1,4-hydroquinone.

Reduction: The compound can be reduced to form 2,3-dicyano-1,4-hydroquinone.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically involves the use of aqueous acids or bases.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product

Major Products

Hydrolysis: 2,3-dicyano-1,4-hydroquinone.

Reduction: 2,3-dicyano-1,4-hydroquinone.

Substitution: Various substituted derivatives of 2,3-dicyano-1,4-hydroquinone

相似化合物的比较

Similar Compounds

2,3-Dicyano-1,4-hydroquinone diacetate: Similar in structure and function, used as a fluorescent probe.

3,6-Diacetoxyphthalonitrile: Another acetoxy-substituted dicyanobenzene derivative with similar applications

Uniqueness

1,4-Diacetoxy-2,3-dicyanobenzene is unique due to its specific use as a pH-sensitive fluorescent probe that can be cleaved by cytosolic esterases, making it highly effective for monitoring intracellular pH changes in real-time .

生物活性

Overview

1,4-Diacetoxy-2,3-dicyanobenzene (DADC) is a chemical compound recognized for its significant role as a cell-permeable fluorescent probe . Its primary application lies in monitoring intracellular pH levels , making it a valuable tool in both biochemical research and cellular biology. This article delves into the biological activity of DADC, focusing on its mechanism of action, biochemical properties, and applications in scientific research.

1,4-Diacetoxy-2,3-dicyanobenzene functions primarily through its interaction with cytosolic esterases . Upon entering the cell, DADC is cleaved by these enzymes to yield 2,3-dicyano-hydroquinone (DCH) , a fluorescent pH indicator. This transformation is crucial as it allows for real-time monitoring of intracellular pH changes.

Key Steps in the Mechanism:

- Cell Membrane Permeability : DADC crosses cell membranes due to its lipophilic nature.

- Enzymatic Cleavage : Cytosolic esterases hydrolyze the acetoxy groups of DADC.

- Formation of DCH : The cleavage produces DCH, which exhibits fluorescence that varies with pH levels.

The biochemical properties of DADC enhance its utility in various applications:

- Fluorescence Characteristics : The fluorescence intensity of DCH is sensitive to pH changes, allowing for precise measurements.

- Rapid Action : DADC can quickly penetrate cell membranes and react with cytosolic esterases.

- Toxicity Profile : Studies have indicated that DADC has a low toxicity profile when used at appropriate concentrations, making it suitable for live-cell imaging.

Applications in Research

1,4-Diacetoxy-2,3-dicyanobenzene is widely utilized in several fields:

- Cell Biology : Used to study intracellular pH dynamics and cellular responses to various stimuli.

- Chemical Biology : Acts as a fluorescent probe in chemical reactions to monitor pH changes.

- Industrial Applications : Employed in developing pH-sensitive materials and sensors.

Case Studies

- Intracellular pH Measurement : A study demonstrated the use of DADC in flow cytometry for measuring intracellular pH in various cell types. The results indicated that cells treated with DADC showed a clear correlation between fluorescence intensity and pH levels, validating its effectiveness as a pH indicator .

- Toxicity Assessment : In another investigation, the toxicity of DADC was assessed by sorting stained cells into petri dishes and observing colony formation over seven days. The findings confirmed that DADC did not significantly impact cell viability at tested concentrations .

Comparative Analysis

To understand the uniqueness of 1,4-Diacetoxy-2,3-dicyanobenzene compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| 1,4-Diacetoxy-2,3-dicyanobenzene | Acetoxy-substituted dicyanobenzene | Fluorescent pH probe | Rapid cleavage by cytosolic esterases |

| 2,3-Dicyano-1,4-hydroquinone diacetate | Hydroquinone derivative | Fluorescent probe | Less effective in real-time monitoring |

| 3,6-Diacetoxyphthalonitrile | Acetoxy-substituted phthalonitrile | Fluorescent probe | Different spectral properties |

属性

IUPAC Name |

(4-acetyloxy-2,3-dicyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCGBVAZDYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232458 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83619-73-2 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ADB enable intracellular pH measurement?

A1: ADB itself is not fluorescent, but it readily enters cells and is rapidly hydrolyzed by intracellular esterases to 2,3-dicyano-hydroquinone (DCH). DCH is a pH-sensitive fluorophore. [, , , , , , ] This means its fluorescence intensity changes depending on the surrounding pH. By measuring these changes with techniques like flow cytometry, researchers can infer the intracellular pH. [, , , , , , ]

Q2: Are there any challenges in using ADB for pH measurement?

A2: Yes, some factors need careful consideration. First, the hydrolysis of ADB produces a transient fluorescent intermediate, which could lead to inaccurate pH readings if not accounted for. [] Second, achieving stable pH measurements requires sufficient incubation time for ADB to be fully hydrolyzed, and this can vary depending on cell type and esterase activity. [, ] Finally, while ADB is generally non-toxic, high concentrations combined with UV laser exposure during flow cytometry can be detrimental to cells. []

Q3: Can ADB be used to study cellular responses to stress?

A3: Absolutely. Researchers have successfully employed ADB to investigate intracellular pH changes in response to heat stress. Studies on Chinese hamster ovary (CHO) cells demonstrate that heat shock can trigger distinct pH fluctuations, and these dynamics can be influenced by factors like extracellular pH and the presence of sensitizing agents like procaine. [, , , ]

Q4: How does ADB contribute to understanding drug effects on cells?

A4: ADB, in conjunction with flow cytometry, allows for multiparametric analysis of drug-treated cells. [, ] For instance, by measuring intracellular pH and esterase activity, researchers can gain insights into the metabolic state of leukemia cells exposed to various cytostatic drugs. [] This approach offers a more comprehensive view of drug action beyond simply assessing cell death.

Q5: Beyond cell lines, does ADB hold potential for clinical applications?

A5: While more research is needed, preliminary findings suggest ADB could be valuable for monitoring patients in intensive care. Studies indicate that flow cytometric analysis of neutrophil function, including intracellular pH measured by ADB, could serve as an early indicator of organ failure in sepsis or trauma patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。